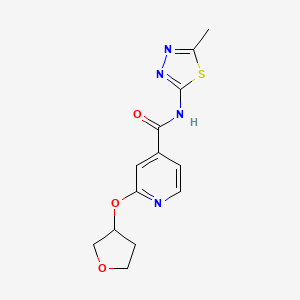
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as THIQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. THIQ is a heterocyclic compound that contains a thiadiazole ring, an isonicotinamide moiety, and a tetrahydrofuran group.
科学的研究の応用
Antibacterial, Antifungal, and Anti-Tubercular Agents
Tetrahydropyrimidine–isatin hybrids, including derivatives with thiadiazolyl components, have been evaluated for their potential as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).
Photodynamic Therapy in Cancer Treatment
Compounds with thiadiazolyl components have been explored for their use in photodynamic therapy, a treatment for cancer. These compounds exhibit properties like high singlet oxygen quantum yield, which is significant for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Deficits in Schizophrenia
A unique tetrahydrofuran ether class of compounds, related to the specified compound, has been identified as a potentiator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These have potential applications in attenuating cognitive deficits in patients with schizophrenia (Shaffer et al., 2015).
Anticancer Activity
Derivatives containing thiadiazolyl groups have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Certain compounds showed significant cytotoxicity, making them potential candidates for anticancer therapy (Abdo & Kamel, 2015).
Carbonic Anhydrase Inhibitors
Some derivatives have been designed and tested as inhibitors of human carbonic anhydrase isoforms. These compounds have shown varying degrees of inhibitory potential, suggesting their possible use in developing selective inhibitors (Mishra et al., 2016).
Antimicrobial Activity
Newly synthesized compounds with thiadiazolyl components have been assessed for their antimicrobial properties, showing moderate to good activity against various microorganisms (Saeed & Mumtaz, 2017).
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-16-17-13(21-8)15-12(18)9-2-4-14-11(6-9)20-10-3-5-19-7-10/h2,4,6,10H,3,5,7H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDAMZZINXHOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2979045.png)
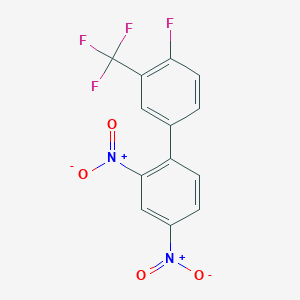
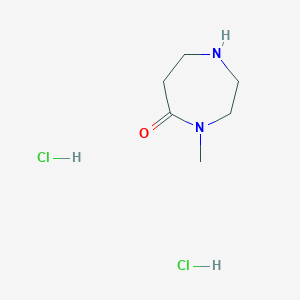
![2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile](/img/structure/B2979050.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2979051.png)
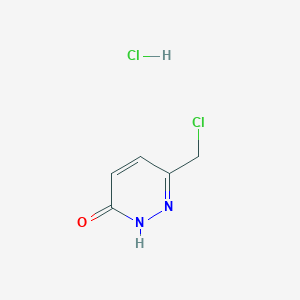
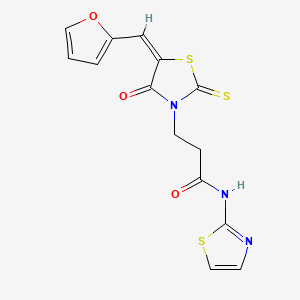
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)
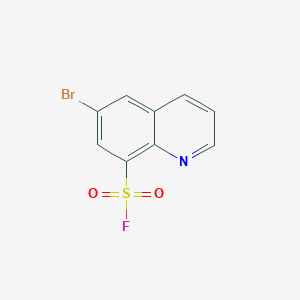
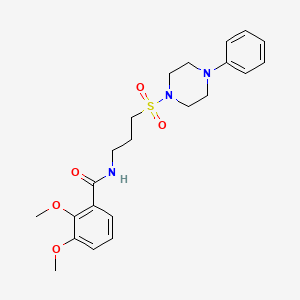

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)